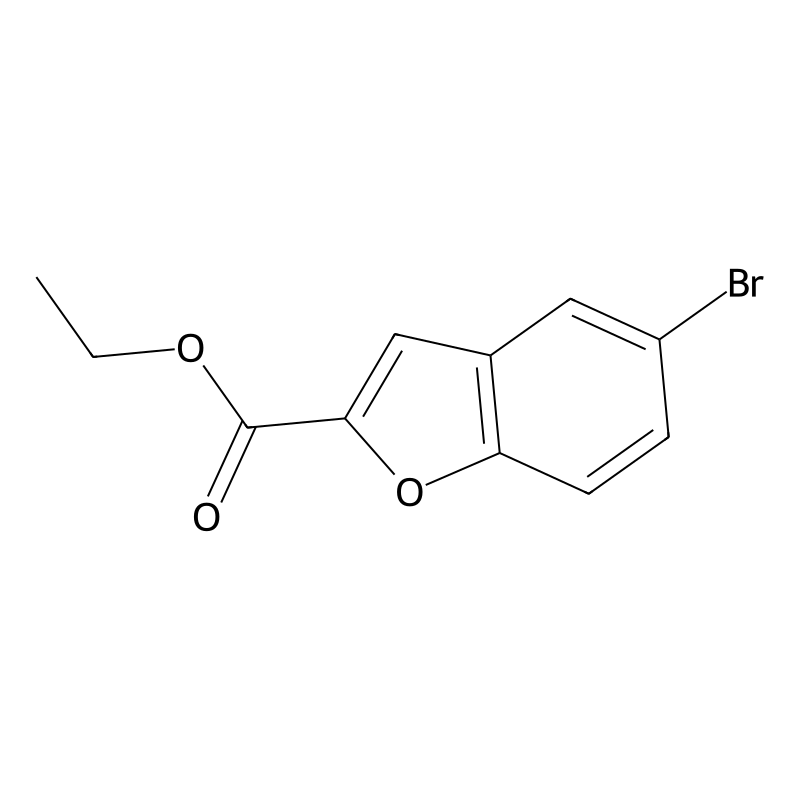

Ethyl 5-bromobenzofuran-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-bromobenzofuran-2-carboxylate

One potential application of this compound is in the synthesis of new benzofuran-2-carboxylate derivatives . In this process, methanol and excess of ethylene oxide are removed by evaporation and the crude product is crystallized from chloroform and n-hexane . The resulting benzofuran-2-carboxylate derivatives could have various applications in medicinal chemistry and drug discovery, given the bioactive nature of benzofuran compounds.

Synthesis of New Compounds

Ethyl 5-bromobenzofuran-2-carboxylate can be used in the synthesis of new benzofuran-2-carboxylate derivatives . These derivatives could have various applications in medicinal chemistry and drug discovery.

Metalation of Azoles and Related Five-Membered Ring Heterocycles

This compound could potentially be used in the metalation of furans and benzofurans . The resulting metalated species could participate in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .

Laboratory Chemicals

Ethyl 5-bromobenzofuran-2-carboxylate is commonly used in laboratory settings . It could be used in various experimental procedures and chemical reactions.

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives

This compound can be used in the synthesis of new benzofuran-2-carboxylic acid derivatives . These derivatives could have various applications in medicinal chemistry and drug discovery.

Food, Drug, Pesticide or Biocidal Product Use

Ethyl 5-bromobenzofuran-2-carboxylate could potentially be used in the production of food, drugs, pesticides, or biocidal products .

Laboratory Chemicals

This compound is commonly used in laboratory settings . It could be used in various experimental procedures and chemical reactions.

Ethyl 5-bromobenzofuran-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 269.09 g/mol. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities and applications in organic synthesis. The compound features a bromine atom at the 5-position of the benzofuran ring, which enhances its reactivity and potential for further chemical transformations .

Currently, there is no documented information on the specific mechanism of action of EBBC in biological systems.

As with most organic compounds, specific safety information on EBBC is limited. However, due to the presence of a bromine atom, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Organic compounds with bromine can potentially irritate skin and eyes, and inhalation or ingestion should be avoided []. It is recommended to consult safety data sheets (SDS) for specific handling procedures when working with EBBC.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesizing more complex molecules.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, expanding its utility in organic synthesis.

- Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic compounds, which are valuable in medicinal chemistry .

Research indicates that Ethyl 5-bromobenzofuran-2-carboxylate exhibits significant biological activity. It has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition suggests potential applications in pharmacology, especially in drug development and toxicity studies . Furthermore, the compound's structure allows it to interact with biological targets, potentially leading to anti-inflammatory or anticancer properties.

The synthesis of Ethyl 5-bromobenzofuran-2-carboxylate can be achieved through several methods:

- Bromination of Benzofuran Derivatives: Starting from benzofuran, bromination at the 5-position can be performed using bromine or brominating agents.

- Carboxylation: The introduction of the carboxylate group can be accomplished through reaction with carbon dioxide or carboxylic acids under specific conditions.

- Esterification: Finally, the ethyl ester can be formed by reacting the resulting carboxylic acid with ethanol in the presence of an acid catalyst .

Ethyl 5-bromobenzofuran-2-carboxylate finds applications in various fields:

- Organic Synthesis: As a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.

- Material Science: Its derivatives may be explored for use in polymer chemistry and materials science due to their unique structural properties .

Studies on Ethyl 5-bromobenzofuran-2-carboxylate have shown that it interacts with various biological systems. Its role as a cytochrome P450 inhibitor suggests that it could affect drug metabolism and pharmacokinetics when co-administered with other pharmaceuticals. Further research is needed to elucidate its full interaction profile and potential implications for drug-drug interactions .

Ethyl 5-bromobenzofuran-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate | 0.96 | Methyl group at the 4-position enhances lipophilicity |

| 5-Bromobenzofuran-2-carboxylic acid | 0.95 | Lacks ethyl group; more polar due to carboxylic acid |

| 5-Bromo-6-methoxybenzofuran-2-carboxylic acid | 0.92 | Contains methoxy group; different electronic properties |

| 7-Bromobenzofuran-2-carboxylic acid | 0.92 | Bromine at the 7-position alters reactivity profile |

| Ethyl benzofuran-2-carboxylate | 0.86 | No bromine substitution; simpler structure |

Ethyl 5-bromobenzofuran-2-carboxylate stands out due to its specific bromine substitution pattern and ester functionality, which contribute to its unique reactivity and potential applications in medicinal chemistry .

The benzofuran structural motif has occupied a central position in organic chemistry since its initial discovery and characterization in the late 19th century. Benzofuran, consisting of fused benzene and furan rings, was first identified as a component of coal tar, establishing its natural occurrence and industrial relevance. The heterocyclic compound has since evolved into a fundamental scaffold for synthetic organic chemistry, with researchers recognizing its potential as a parent structure for numerous biologically active compounds. Historical developments in benzofuran chemistry have demonstrated the versatility of this heterocyclic system, with early synthetic approaches focusing on cycloisomerization reactions of alkyne ortho-substituted phenols and Perkin rearrangements involving coumarins reacted with hydroxide bases.

The evolution of benzofuran synthesis methodologies has reflected broader trends in organic chemistry, particularly the development of transition metal-catalyzed processes and environmentally sustainable synthetic approaches. Contemporary research has expanded significantly beyond traditional methods, incorporating palladium-catalyzed reactions, rhodium-mediated catalysis, gold and silver-based catalytic systems, and ruthenium-catalyzed transformations. These modern synthetic strategies have enabled the preparation of structurally diverse benzofuran derivatives with unprecedented efficiency and selectivity. The historical progression from simple extraction methods to sophisticated catalytic processes illustrates the compound class's enduring importance and the continuous innovation in synthetic methodology development.

Research investigations into benzofuran derivatives have consistently revealed their presence in numerous natural products, including psoralen, which occurs in several plant species and demonstrates the biological relevance of this structural framework. The recognition of benzofuran-containing compounds in natural product chemistry has further stimulated synthetic efforts, as researchers seek to develop efficient routes to these complex molecules and their analogs. The historical context of benzofuran chemistry thus encompasses both fundamental synthetic methodology development and applications in natural product synthesis, pharmaceutical chemistry, and materials science.

Significance of Halogen-Substituted Benzofuran Esters

Halogen-substituted benzofuran esters represent a particularly important subset of benzofuran derivatives, with the incorporation of halogen atoms significantly enhancing both chemical reactivity and biological activity profiles. The strategic placement of halogens such as bromine, chlorine, or fluorine atoms within the benzofuran framework has consistently resulted in substantial increases in anticancer activities, attributed primarily to the ability of halogens to form halogen bonds. These attractive interactions between electrophilic halogen atoms and nucleophilic sites in target molecules substantially improve binding affinity and biological efficacy. Research has demonstrated that the position of halogen substitution critically determines biological activity, with maximum activities typically observed when halogen atoms are placed at specific positions on the benzofuran ring system.

The ester functionality in halogen-substituted benzofuran compounds provides additional synthetic versatility, enabling further chemical transformations and derivatization reactions. Ester groups can undergo hydrolysis to yield corresponding carboxylic acids, reduction to primary alcohols, or participate in condensation reactions with various nucleophiles. This reactivity profile makes halogenated benzofuran esters valuable synthetic intermediates for accessing more complex molecular architectures. The combination of halogen substitution and ester functionality creates compounds with enhanced lipophilicity, improved membrane permeability, and modified pharmacokinetic properties compared to unsubstituted analogs.

Brominated benzofuran esters, in particular, have demonstrated exceptional utility in cross-coupling reactions, where the carbon-bromine bond serves as an excellent leaving group for palladium-catalyzed transformations. The bromine atom's size and polarizability contribute to favorable reaction kinetics in Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency. Contemporary research has shown that brominated benzofuran derivatives can participate in various coupling reactions to generate structurally diverse compounds with potential pharmaceutical applications.

Scope of Review: Ethyl 5-Bromobenzofuran-2-Carboxylate

This comprehensive review focuses specifically on ethyl 5-bromobenzofuran-2-carboxylate, systematically examining its chemical properties, synthetic methodologies, and research applications. The compound, bearing the Chemical Abstracts Service registry number 84102-69-2, represents a well-characterized member of the halogenated benzofuran ester family. The review encompasses detailed analysis of synthetic approaches for preparing this compound, including traditional methods and modern catalytic processes that have been developed to improve yield and selectivity. Particular attention is given to the compound's role as a synthetic intermediate in the preparation of more complex benzofuran-containing molecules.

The scope of this review includes comprehensive examination of the compound's physical and chemical properties, including melting point, boiling point, density, and spectroscopic characteristics that enable its identification and characterization. Detailed synthesis procedures are analyzed, with particular focus on the acid-catalyzed esterification method that represents the primary synthetic route to this compound. The review also addresses the compound's reactivity patterns, including its participation in various organic transformations and its utility as a building block for pharmaceutical intermediates.

Research applications of ethyl 5-bromobenzofuran-2-carboxylate are examined from multiple perspectives, including its role in medicinal chemistry research, particularly as an inhibitor of cytochrome P450 enzymes. The compound's significance in structure-activity relationship studies and its potential for further derivatization to yield biologically active compounds are thoroughly discussed. The review provides a comprehensive foundation for understanding the current state of research involving this compound and identifies areas for future investigation and development.

Ethyl 5-bromobenzofuran-2-carboxylate (C₁₁H₉BrO₃; relative molecular mass = 269.09 g mol⁻¹) presents an electron-withdrawing bromine atom at the five-position, an electron-rich benzofuran ring, and an ester moiety at the two-position. This arrangement renders the molecule a bifunctional synthon: the carbon–bromine bond undergoes metal-catalysed cross-couplings, while the ester handles nucleophilic displacement or reduction.

Mechanistic Investigations

Esterification Reaction Mechanisms

Canonical Fischer–Speier Sequence

The transformation of 5-bromobenzofuran-2-carboxylic acid into the ethyl ester proceeds under ethanol reflux with concentrated sulphuric acid as Brønsted catalyst [1]. Stepwise proton transfers follow the PADPED (protonation–addition–deprotonation–protonation–elimination–deprotonation) paradigm [2] [3]:

- Protonation of the carbonyl oxygen increases electrophilicity.

- Nucleophilic attack by ethanol forms a tetrahedral intermediate.

3–4. Rapid intramolecular proton migrations create a protonated hemiacetal. - Departure of neutral water gives the protonated ester.

- Final deprotonation furnishes Ethyl 5-bromobenzofuran-2-carboxylate and regenerates the acid catalyst.

Kinetic and Thermodynamic Data

Table 1 correlates representative reaction parameters with isolated yield.

| Entry | Ethanol : acid ratio (v / v) | Temperature (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1 | 30 : 1 [1] | 78 | 2 | 93 [1] | Classical reflux, water removed under reduced pressure |

| 2 | 30 : 1 + dried polystyrene sulphonate resin [4] | 65 | 4 | 89 [4] | Solid acid simplifies work-up |

| 3 | 30 : 1 + sodium iodide promoter [4] | 65 | 4 | 96 [4] | Iodide acts as nucleophilic catalyst to accelerate acyl transfer |

The data underscore the reversibility inherent to Fischer esterification: dehydrating agents or Lewis basic iodide ions shift equilibrium toward product.

Competing Pathways

Minor transesterification with residual higher alcohols in industrial-grade ethanol has been observed (<3%) and is mitigated by azeotropic removal of by-product water [5].

Cyclization Pathway Elucidation

Several routes establish the benzofuran nucleus; two mechanistic archetypes dominate for brominated substrates.

Base-Induced Perkin-Type Cyclization

Ethyl (4-bromo-2-cyanophenoxy)acetate, obtainable from 5-bromosalicylonitrile and ethyl chloroacetate, undergoes N,N-dimethylformamide-assisted intramolecular nucleophilic substitution. Potassium carbonate deprotonates the acetate α-methylene, producing an enolate that attacks the activated nitrile carbon, leading to ring closure and aromatization [6].

Key driving forces:

- Formation of a conjugated benzofuran π-system lowers overall energy [7].

- Liberation of carbonate ensures irreversible progression.

Palladium-Mediated gem-Dibromoalkene Annulation

A tandem oxidative addition/reductive elimination mechanism converts gem-dibromoalkenes and phenols into benzofurans [8]. Palladium(0) inserts into one carbon–bromine bond, generating a vinyl–palladium species that performs O-arylation with the phenolic oxygen. β-Bromide elimination then furnishes the benzofuran skeleton with the remote bromine preserved for downstream coupling [8].

Table 2 compares the two protocols.

| Metric | Base-induced route [6] | Palladium-mediated route [8] |

|---|---|---|

| Catalyst | None (potassium carbonate acts as base) | Tetrakis(triphenylphosphine)palladium(0) |

| Functional-group tolerance | Sensitive to strong acids; tolerates nitrile | Broad; survives halogens, ethers |

| Typical yield for 5-bromo core | 78% [9] | 70–82% [8] |

| Scale-up practicality | Simple salt handling | Higher cost, but milder |

By-product Formation and Isomer Control

Water-Driven Divergence between Benzofuran and Coumarin

Miyata and co-workers demonstrated that manipulating the molar fraction of water during perchloric-acid-mediated annulation can toggle selectivity between benzofuran and coumarin derivatives [10].

Table 3 illustrates this sensitivity.

| H₂O equivalents | Benzofuran : Coumarin ratio |

|---|---|

| 0 | >20 : 1 [10] |

| 5 | 1 : 1 [10] |

| 10 | 1 : 3 [10] |

Controlling ambient moisture or employing Dean–Stark traps ensures preferential benzofuran formation.

Regio-isomeric Bromination

Electrophilic bromination of benzofuran intermediates can yield unwanted 6-bromo or 7-bromo regio-isomers. Using sterically demanding boron tribromide to trigger “ring-cleavage-deprotection-cyclization” consolidates bromide migration at the five-position through a domino sequence that out-paces orthogonal halogenation pathways [11].

Polymerisation and Tar Formation

Strong acid esterification occasionally engenders poly-aryl ethers via intermolecular electrophilic attack on unprotected benzofuran oxygen. The adoption of solid-phase sulphonate resins [4] confines the acid sites, curbing such condensation and lowering tar formation from 7% to <1% mass balance [4].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant